Cas no 478162-62-8 (4-(2,6-difluorophenyl)-4-oxobutanoic Acid)
4-(2,6-difluorophenyl)-4-oxobutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,6-difluorophenyl)-4-oxobutanoic acid
- CTK4J0347
- 4-(2,6-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID
- SureCN2088179
- KB-186196
- AG-F-62660
- 4-(2,6-difluorophenyl)-4-oxobutanoic Acid
-
- MDL: MFCD01320111
- Inchi: 1S/C10H8F2O3/c11-6-2-1-3-7(12)10(6)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
- InChI Key: ZZKJZIUCLOKLOT-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(CCC(=O)O)=O)F
Computed Properties
- Exact Mass: 214.04400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 54.37000
- LogP: 2.01230
4-(2,6-difluorophenyl)-4-oxobutanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207206-1g |
4-(2,6-Difluorophenyl)-4-oxobutyric acid |
478162-62-8 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207206-2g |
4-(2,6-Difluorophenyl)-4-oxobutyric acid |
478162-62-8 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207206-5g |
4-(2,6-Difluorophenyl)-4-oxobutyric acid |
478162-62-8 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| Enamine | EN300-306462-1g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95% | 1g |
$458.0 | 2023-09-05 | |
| Enamine | EN300-306462-5g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95% | 5g |
$1893.0 | 2023-09-05 | |
| Enamine | EN300-306462-10g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95% | 10g |
$2376.0 | 2023-09-05 | |
| Enamine | EN300-306462-0.05g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95.0% | 0.05g |
$107.0 | 2025-02-20 | |
| Enamine | EN300-306462-0.1g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95.0% | 0.1g |
$159.0 | 2025-02-20 | |
| Enamine | EN300-306462-0.25g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95.0% | 0.25g |
$227.0 | 2025-02-20 | |
| Enamine | EN300-306462-0.5g |
4-(2,6-difluorophenyl)-4-oxobutanoic acid |
478162-62-8 | 95.0% | 0.5g |
$357.0 | 2025-02-20 |
4-(2,6-difluorophenyl)-4-oxobutanoic Acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-(2,6-difluorophenyl)-4-oxobutanoic Acid
Introduction to 4-(2,6-difluorophenyl)-4-oxobutanoic Acid (CAS No. 478162-62-8)
4-(2,6-difluorophenyl)-4-oxobutanoic Acid, identified by the chemical abstracts service number 478162-62-8, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a 2,6-difluorophenyl substituent linked to a 4-oxobutanoic acid moiety. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces specific electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The synthesis of 4-(2,6-difluorophenyl)-4-oxobutanoic Acid involves multi-step organic transformations that highlight the importance of fluorinated intermediates in modern medicinal chemistry. The 4-oxobutanoic acid backbone provides a versatile platform for further functionalization, enabling the attachment of various pharmacophores that can modulate biological activity. The 2,6-difluorophenyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets, making it a valuable component in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated compounds due to their distinct advantages over non-fluorinated analogs. The introduction of fluorine atoms can lead to improved pharmacokinetic properties, such as enhanced lipophilicity and reduced susceptibility to enzymatic degradation. This has made fluorinated molecules particularly attractive for the development of drugs targeting complex diseases like cancer, inflammation, and infectious disorders. The study of 4-(2,6-difluorophenyl)-4-oxobutanoic Acid aligns with these trends, as it represents a structurally innovative approach to creating bioactive molecules.
One of the most compelling aspects of 4-(2,6-difluorophenyl)-4-oxobutanoic Acid is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By incorporating the 2,6-difluorophenyl moiety into a carboxylic acid scaffold, researchers can develop molecules that interact selectively with specific kinase domains. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases, making them promising candidates for further investigation.
Another area where 4-(2,6-difluorophenyl)-4-oxobutanoic Acid shows promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways has been a major focus in drug discovery. The structural features of this compound allow for interactions with inflammatory mediators and signaling molecules, potentially leading to novel therapeutic strategies. Additionally, the 4-oxobutanoic acid part of the molecule can be modified to enhance binding affinity or to introduce additional pharmacological properties.
The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 4-(2,6-difluorophenyl)-4-oxobutanoic Acid. Advanced computational techniques enable researchers to predict how this compound might interact with biological targets at the atomic level. This information is crucial for designing derivatives with improved efficacy and reduced side effects. By leveraging computational methods alongside experimental approaches, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion,4-(2,6-difluorophenyl)-4-oxobutanoic Acid (CAS No. 478162-62-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The combination of fluorine-containing aromatic rings with functionalized carboxylic acids offers a versatile platform for creating bioactive molecules with tailored properties. As research continues to uncover new therapeutic targets and mechanisms,4-(2,6-difluorophenyl)-4-oxobutanoic Acid is poised to play an important role in addressing some of the most challenging diseases faced by humanity.
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